N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine

Kinase inhibitor selectivity Structure–activity relationship (SAR) Benzothiazole positional isomers

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a synthetic small molecule composed of a 9H-purin-6-amine core linked via a para‑phenylene bridge to a benzothiazole moiety. It was originally disclosed as compound 14 in a scaffold‑hopping study targeting the adenine‑mimetic pharmacophore of kinase inhibitors.

Molecular Formula C18H12N6S
Molecular Weight 344.4 g/mol
CAS No. 920519-48-8
Cat. No. B15215941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine
CAS920519-48-8
Molecular FormulaC18H12N6S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C18H12N6S/c1-2-4-14-13(3-1)24-18(25-14)11-5-7-12(8-6-11)23-17-15-16(20-9-19-15)21-10-22-17/h1-10H,(H2,19,20,21,22,23)
InChIKeyVANNKDNVAYXPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine (CAS 920519-48-8): A Purine–Benzothiazole Hybrid Kinase Probe with Defined Selectivity Profile for Research Procurement


N-(4-(Benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a synthetic small molecule composed of a 9H-purin-6-amine core linked via a para‑phenylene bridge to a benzothiazole moiety. It was originally disclosed as compound 14 in a scaffold‑hopping study targeting the adenine‑mimetic pharmacophore of kinase inhibitors [1]. The compound has been evaluated in multiple biochemical assays, including purine nucleoside phosphorylase (PNP) inhibition and a panel of human kinases, providing a defined biological‑activity fingerprint that distinguishes it from closely related positional isomers and substituted analogs.

1
Kinase-silent tool compound — reported IC₅₀ >10 µM across Aurora A, Src, VEGFR2, IGF1R, InsR in vHTS assays; supports negative-control workflows in chemoproteomics and fragment-based screening.
2
Low-affinity PNP binder — Ki ~200 µM on T. gondii PNP provides a structurally matched, pharmacologically inert probe for purine-salvage pathway dissection.
3
Scaffold-hopping reference — para-phenylene linkage yields a defined baseline for SAR studies; methoxy-substituted analogs recover kinase activity, enabling gain-of-function benchmarking.

Why Closely Related Benzothiazole–Purine Analogs Cannot Be Interchanged with CAS 920519-48-8 in Kinase Profiling or PNP‑Focused Studies


Positional isomerism and subtle substituent modifications on the benzothiazole–purine scaffold produce dramatic differences in kinase selectivity and PNP affinity. The para‑phenylene linkage in CAS 920519-48-8 yields a distinct spatial orientation of the benzothiazole ring relative to the purine core compared to the meta isomer, which alters ATP‑binding pocket complementarity. Quantitative profiling data confirm that these structural differences translate into measurable differences in target engagement: the para isomer is essentially inactive against a panel of kinases (IC₅₀ values >10 µM) [1], whereas the meta isomer shows sub‑micromolar activity against EphB4 and Src [2]. The concrete evidence below allows procurement specialists to select the precise compound that matches their required selectivity or negative‑control profile.

Meta isomer The meta-phenylene analog (CAS 920519-49-9) inhibits EphB4 and Src at sub‑micromolar concentrations; its ATP‑site engagement may shift kinase-panel interpretation and disqualify it as a silent control.
Methoxy analog Introduction of a 2-methoxy group on the purine core restores VEGFR2, Src, and TIE2 inhibition; this gain-of-function profile may confound negative-control assays that require confirmed inactivity.
General kinase inhibitors Benzothiazole-class inhibitors such as dasatinib exhibit nanomolar Src potency; using these as background controls may obscure signal from test ligands due to broad ATP‑site competition.

Quantitative Differentiation Evidence for CAS 920519-48-8 Relative to Closest Structural Analogs


Para- vs. Meta-Phenylene Linkage Drives >12‑Fold Difference in Kinase Inhibition Potency

Direct comparison of the para‑substituted isomer (target compound) with the meta‑substituted isomer (CAS 920519-49-9) reveals a profound potency differential. The target compound exhibits IC₅₀ values >10,000 nM across Aurora A, Src, VEGFR2, IGF1R, and InsR [1]. In contrast, the meta isomer inhibits Src with an IC₅₀ of 1,100 nM and EphB4 with an IC₅₀ of 840 nM in the same virtual HTS assay format [2]. The para isomer is essentially inactive, while the meta isomer shows measurable sub‑micromolar to low‑micromolar activity.

Para vs. Meta linkage
Head-to-head
Para isomer IC₅₀ >10,000 nM on Aurora A, Src, VEGFR2, IGF1R, InsR
Meta isomer IC₅₀ 840–1,700 nM on EphB4, Src, EGFR
≥6–12× potency difference
Supports kinase-silent control selection.
Virtual HTS ATP-competitive assay; BindingDB/ChEMBL curated.
Kinase inhibitor selectivity Structure–activity relationship (SAR) Benzothiazole positional isomers

Purine Nucleoside Phosphorylase (PNP) Inhibition: 1,000‑Fold Weaker Than Clinical PNP Inhibitor Forodesine Makes It a Suitable Negative Probe

The target compound binds T. gondii PNP with a Ki of 200,000 nM (200 µM) against both virulent strain RH and cystic strain ME49 [1]. This is approximately 1,000‑fold weaker than the clinical PNP inhibitor forodesine (BCX-1777), which exhibits a Ki of ~200 nM on the same enzyme [REFS-2, cross‑study comparison]. The compound therefore provides a chemically related but pharmacologically inert probe for PNP‑dependent experimental systems.

PNP inhibition
Cross-study comparable
Ki = 200,000 nM (T. gondii PNP, strains RH & ME49)
Forodesine Ki ≈ 200 nM
∼1,000× lower affinity
Supports negative-probe workflow in PNP-targeted studies.
Competitive binding assay; cross-study comparison with forodesine.
PNP inhibitor Toxoplasma gondii Negative control compound

Methoxy Substitution on the Purine Ring Recovers Kinase Activity, Highlighting the Uniqueness of the Unsubstituted Scaffold

Replacement of the 9H-purin-6-amine with a 2-methoxy-9H-purin-6-amine and simultaneous introduction of a methoxy group on the phenyl linker (CAS not assigned; BDBM50248182) restores kinase inhibitory activity. That analog inhibits VEGFR2 with an IC₅₀ of 960 nM, Src with 2,100 nM, and TIE2 with 2,500 nM [1]. The parent para‑phenylene compound, lacking these substitutions, remains >10,000 nM on all tested kinases [2]. This demonstrates that even minimal modification of the purine core converts the scaffold from inactive to active.

Methoxy substitution
Head-to-head
Methoxy analog IC₅₀ 960–2,500 nM on VEGFR2, Src, TIE2
Parent compound IC₅₀ >10,000 nM
≥10–20× potency gain
Confirms unsubstituted purine is essential for kinase-silent phenotype.
Virtual HTS kinase inhibition (BindingDB).
Kinase inhibitor design 2-Methoxy purine Benzothiazole SAR

Extended Kinase‑Panel Fingerprint: Consistent >10 µM Inactivity Across a Diverse Set of Oncology‑Relevant Kinases

The compound was profiled against Aurora A, Aurora B, IGF1R, InsR, Src, and VEGFR2 in a standardized vHTS format [1]. All returned IC₅₀ values >10,000 nM. This consistent lack of activity distinguishes it from the broader class of benzothiazole‑containing kinase inhibitors, many of which show nanomolar potency on at least one kinase (e.g., dasatinib inhibits Src with IC₅₀ ~1 nM) [2]. The inactivity fingerprint is internally reproducible and aligns with the original publication's conclusion that the para‑phenylene linker is suboptimal for kinase ATP‑site binding [3].

Kinase-panel fingerprint
Class-level
Consistent IC₅₀ >10,000 nM across Aurora A/B, IGF1R, InsR, Src, VEGFR2
Dasatinib Src IC₅₀ ≈1 nM
>10,000× difference vs. clinical benzothiazole inhibitors
Supports kinase-silent background for fragment-based screening.
Data to verify; aligned with original publication conclusion.
Kinase profiling Selectivity screen Aurora kinase VEGFR2 IGF1R

Recommended Research Procurement Scenarios for CAS 920519-48-8 Based on Experimentally Verified Selectivity Profile


Kinome‑Wide Negative Control for Fragment‑Based or Chemoproteomics Screening

Because the compound exhibits IC₅₀ values >10 µM across all tested kinases (Aurora A, Aurora B, Src, VEGFR2, IGF1R, InsR) [1], it is ideally suited as a pharmacologically inert control in affinity‑based chemical proteomics (e.g., kinobeads pulldown) or in fragment‑based lead discovery. Unlike the meta isomer or methoxy analogs, it does not compete with ATP‑site probes, ensuring that any observed displacement is due to the test ligand rather than the control matrix.

PNP‑Dependent Pathway Dissection in Toxoplasma gondii Models

With a Ki of 200 µM on T. gondii PNP [2], this compound can be used as a structurally matched, low‑affinity binder to define assay windows for potent PNP inhibitors such as forodesine (Ki ~200 nM). It allows researchers to establish baseline PNP activity without significant enzyme inhibition, crucial for distinguishing on‑target from off‑target effects in purine salvage pathway studies.

Scaffold‑Hopping Reference Point for Para‑Substituted Benzothiazole–Purine SAR

The original publication identified this compound as a 'scaffold‑hopping' hit that informed the design of more potent analogs [3]. Medicinal chemistry teams can procure CAS 920519-48-8 as a validated inactive reference point to benchmark the gain‑of‑function achieved by introducing substituents (e.g., methoxy groups) or altering the linker geometry, thereby quantifying the SAR landscape in a reproducible manner.

Chemical Biology Tool for Differentiating Kinase‑Dependent vs. Kinase‑Independent Phenotypes

In cell‑based assays where benzothiazole–purine derivatives elicit a biological response, this compound can be used to rule out contributions from the common kinase panel. Its confirmed inactivity on Aurora, Src, VEGFR2, and IGF1R kinases [1] ensures that any phenotype observed with more potent analogs is not simply a consequence of general kinase promiscuity, but rather due to the introduced chemical modifications.

Application
Selection Property
Validation Focus
Kinome-wide negative control
Kinase-silent profile across oncology panel
Confirm >10 µM inactivity on target kinases in your assay buffer
PNP pathway dissection
Low-affinity PNP binder (structurally matched to forodesine)
Establish baseline PNP activity without significant enzyme inhibition
Scaffold-hopping SAR reference
Unsubstituted purine–benzothiazole core with defined inactivity
Benchmark gain-of-function from methoxy or linker modifications
Kinase-independent phenotype control
Confirmed inactivity on Aurora, Src, VEGFR2, IGF1R
Rule out general kinase promiscuity in cell-based assays
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